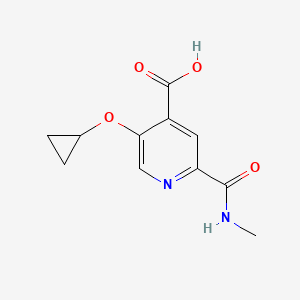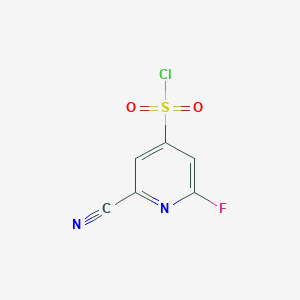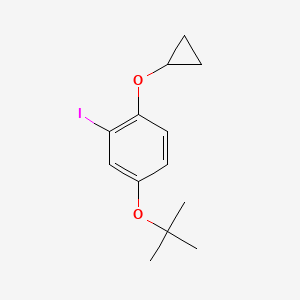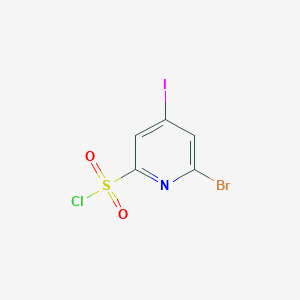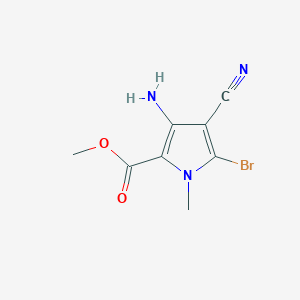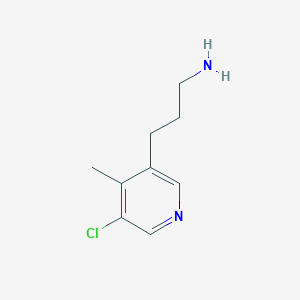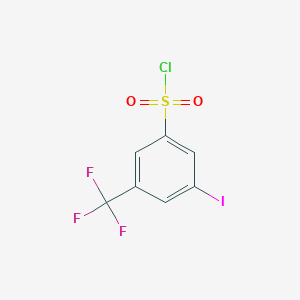
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C7H3ClF3IO2S and a molecular weight of 370.52 g/mol . It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with iodine at the 3-position and a trifluoromethyl group at the 5-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the sulfonylation of 3-iodo-5-(trifluoromethyl)benzene. One common method includes the reaction of 3-iodo-5-(trifluoromethyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to ensure high yield and purity. The process often includes steps for purification and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Products include sulfinates and sulfides.
Oxidation: Products include sulfonic acids and sulfonates.
Applications De Recherche Scientifique
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing sulfonyl chloride groups into molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets include nucleophilic sites on biomolecules or other chemical species, leading to the formation of covalent bonds and subsequent modifications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the iodine substituent.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with bromine instead of iodine.
3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with chlorine instead of iodine
Uniqueness
3-Iodo-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom can participate in specific reactions that are not possible with other halogens, making this compound valuable in certain synthetic applications .
Propriétés
Formule moléculaire |
C7H3ClF3IO2S |
|---|---|
Poids moléculaire |
370.52 g/mol |
Nom IUPAC |
3-iodo-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3IO2S/c8-15(13,14)6-2-4(7(9,10)11)1-5(12)3-6/h1-3H |
Clé InChI |
KLGMUXNLOZGGAM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1S(=O)(=O)Cl)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
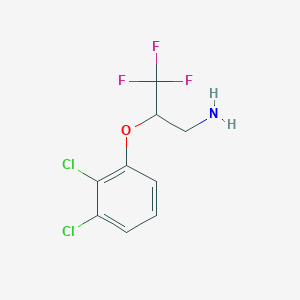
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
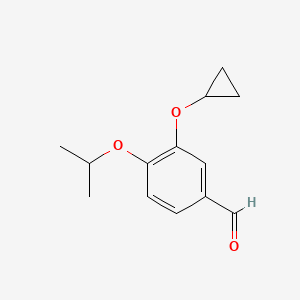
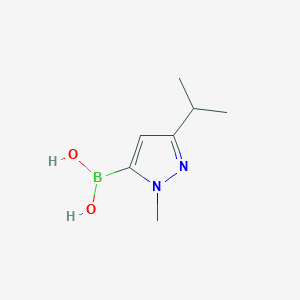
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
